Nodinitib-1

説明

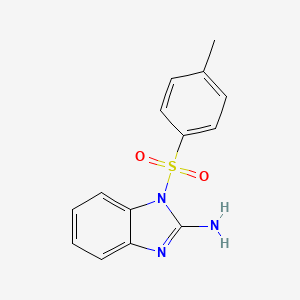

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFABRWQVPCPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360187 |

Source

|

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799264-47-4 |

Source

|

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nodinitib-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By targeting NOD1, this compound effectively modulates downstream inflammatory signaling pathways, positioning it as a valuable tool for research in immunology and as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for key assays.

Introduction to NOD1 Signaling

NOD1 is an intracellular sensor that recognizes specific peptidoglycan fragments from bacteria, primarily meso-diaminopimelic acid (iE-DAP), which is commonly found in the cell walls of Gram-negative bacteria.[1][2] Upon recognition of its ligand, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).[3] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins. The recruitment of RIPK2 initiates a signaling cascade that culminates in the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for orchestrating an inflammatory response.[4]

This compound: Mechanism of Inhibition

This compound functions as a direct inhibitor of NOD1.[4][5][6] Mechanistic studies suggest that this compound induces conformational changes in NOD1, thereby preventing its activation and subsequent downstream signaling.[2] By inhibiting NOD1, this compound effectively blocks the activation of the NF-κB and MAPK signaling pathways that are dependent on NOD1 stimulation.[4] This leads to a significant reduction in the production of inflammatory mediators.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 for NOD1 Inhibition | 0.56 ± 0.04 μM | HEK293T | NF-κB Luciferase Reporter Assay | [4][7] |

| Selectivity over NOD2 | >36-fold | HEK293T | NF-κB Luciferase Reporter Assay | [5][6][7] |

| Inhibition of γ-tri-DAP-induced IL-8 Production | Selective Inhibition | MCF-7 | IL-8 Secretion Assay | [2] |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the disruption of the NOD1 signaling cascade. The following diagram illustrates the canonical NOD1 signaling pathway and the point of intervention by this compound.

Caption: The NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus.

Objective: To determine the IC50 of this compound for the inhibition of NOD1-dependent NF-κB activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with a NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Cells are pre-incubated with the compound for 1 hour.

-

Subsequently, cells are stimulated with a NOD1 agonist, such as γ-tri-DAP, to induce NF-κB activation. A control group without agonist stimulation is also included.

-

-

Luciferase Activity Measurement:

-

After 6-8 hours of stimulation, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

IL-8 Secretion Assay (ELISA)

This assay measures the amount of a specific cytokine, IL-8, secreted by cells into the culture medium.

Objective: To confirm the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine downstream of NOD1 activation.

Methodology:

-

Cell Culture and Treatment:

-

MCF-7 cells, which endogenously express NOD1, are seeded in 24-well plates and cultured to confluence.

-

The cells are then treated with various concentrations of this compound or vehicle control for 1 hour.

-

-

Stimulation:

-

Following pre-incubation, cells are stimulated with the NOD1 ligand γ-tri-DAP. As a control for selectivity, other stimuli such as MDP (a NOD2 ligand) or TNF-α can be used in parallel experiments.

-

-

Supernatant Collection:

-

After 24 hours of stimulation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

The concentration of IL-8 in the supernatants is quantified using a commercially available IL-8 ELISA kit, following the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with an IL-8 capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Measuring the absorbance at a specific wavelength using a plate reader.

-

-

-

Data Analysis:

-

A standard curve is generated using the absorbance values of the known IL-8 standards.

-

The concentration of IL-8 in the samples is interpolated from the standard curve.

-

The percentage of inhibition of IL-8 secretion is calculated for each concentration of this compound.

-

Caption: Workflow for the IL-8 Secretion Assay (ELISA).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its mechanism of action involves the direct inhibition of NOD1, leading to the suppression of downstream NF-κB and MAPK signaling pathways and a subsequent reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammation. The specificity of this compound for NOD1 makes it an invaluable tool for dissecting the role of this pattern recognition receptor in various physiological and pathological processes.

References

The Discovery of Nodinitib-1: A Selective NOD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of Nodinitib-1 (also known as ML130 and CID-1088438), a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system, recognizing components of bacterial peptidoglycan and triggering pro-inflammatory signaling pathways. Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the high-throughput screening (HTS) campaign that led to the identification of the 2-aminobenzimidazole scaffold, the subsequent structure-activity relationship (SAR) studies that optimized this series, and the detailed experimental protocols for the key assays used in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to provide a thorough resource for researchers in the field.

Introduction to NOD1 and Its Role in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a class of intracellular sensors that play a critical role in detecting pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1] NOD1 is a member of the NLR family that is widely expressed in various cell types, including epithelial and immune cells.[1] It recognizes a specific component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria, namely γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2]

Upon binding to its ligand, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) domains of both proteins. The NOD1-RIPK2 complex then serves as a scaffold to activate downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines (such as IL-8), and antimicrobial peptides, which are essential for clearing bacterial infections.[4] Genetic polymorphisms in the NOD1 gene have been associated with a predisposition to several inflammatory conditions, including asthma, inflammatory bowel disease, and Crohn's disease.[5] Consequently, the development of small molecule inhibitors of NOD1 is a promising therapeutic strategy for these disorders.

The NOD1 Signaling Pathway

The signaling cascade initiated by NOD1 activation is a multi-step process involving several key proteins. The following diagram illustrates the canonical NOD1 signaling pathway leading to NF-κB activation.

Caption: The NOD1 signaling pathway upon recognition of iE-DAP.

The Discovery of this compound

This compound was identified through a large-scale high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of NOD1-mediated NF-κB activation.[5] The screening utilized a cell-based reporter gene assay and a library of approximately 300,000 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR).[6]

High-Throughput Screening (HTS) Campaign

The primary HTS assay employed HEK293T cells engineered to express a luciferase reporter gene under the control of an NF-κB response element.[7] Endogenous NOD1 in these cells was stimulated with its specific ligand, γ-tri-DAP, to induce NF-κB activation and subsequent luciferase expression.[6] The HTS was performed in a 1536-well plate format, and compounds that inhibited the luciferase signal were identified as initial hits.[6]

A parallel screen was conducted to assess the activity of the compound library against NOD2-mediated NF-κB activation, serving as the initial step in selectivity profiling.[6] This counter-screen was crucial for identifying compounds that were selective for NOD1.

The screening cascade involved several stages to eliminate non-specific inhibitors and cytotoxic compounds, as illustrated in the workflow diagram below.

Caption: The workflow for the discovery of this compound.

From the initial screen, 2,481 hits were identified that inhibited NOD1, NOD2, or both.[6] These were then tested for their ability to inhibit NF-κB activation induced by TNFα to eliminate compounds acting on downstream components of the pathway.[6] This reduced the number of hits to 536.[6] Dose-response experiments on these compounds against both NOD1 and NOD2 identified 183 compounds with at least 10-fold selectivity for NOD1 over NOD2.[6] Among these, the 2-aminobenzimidazole scaffold emerged as a promising chemical series for further development.

Structure-Activity Relationship (SAR) of 2-Aminobenzimidazole Derivatives

Medicinal chemistry efforts focused on optimizing the 2-aminobenzimidazole scaffold. A total of 78 analogs were synthesized and evaluated to establish a structure-activity relationship (SAR).[8] Key findings from the SAR studies indicated that the 2-amino and sulfonamide functionalities on the benzimidazole ring are crucial for biological activity.[6] In general, the presence of electron-donating groups on the aromatic ring of the sulfonyl moiety resulted in more potent and selective compounds.[8] this compound (compound 1c in the original publication) was identified as the most potent analog from this series.[6]

Quantitative Data and Biological Activity of this compound

This compound is a potent and selective inhibitor of NOD1 signaling. Its biological activity has been characterized in a variety of cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Ligand | IC50 | Selectivity | Reference |

| NOD1-dependent NF-κB Activation | HEK293T | γ-tri-DAP | 0.56 µM | >36-fold vs. NOD2 | [2][9] |

| NOD2-dependent NF-κB Activation | HEK293T | MDP | >20 µM | - | [10] |

| TNFα-dependent NF-κB Activation | HEK293T | TNFα | >20 µM | - | [10] |

| NOD1-dependent IL-8 Secretion | MCF-7 | γ-tri-DAP | ~1 µM | Selective vs. NOD2 and TNFα | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₃O₂S | [2] |

| Molecular Weight | 287.3 g/mol | [2] |

| Common Names | ML130, CID-1088438 | [2] |

| CAS Number | 799264-47-4 | [2] |

| Solubility | Soluble in DMSO and DMF | [2] |

Mechanism of Action

Mechanistic studies have revealed that this compound does not act as a simple competitive antagonist. Instead, it is proposed to cause conformational changes in the NOD1 protein in vitro and to alter the subcellular targeting of NOD1 in cells.[5] This suggests that this compound may bind to a site on NOD1 that is distinct from the ligand-binding domain, thereby allosterically modulating its activity. By altering the conformation and localization of NOD1, this compound prevents the recruitment of RIPK2 and the subsequent activation of downstream signaling pathways.[10] Importantly, this compound acts upstream of the divergence of the NF-κB and MAPK signaling pathways.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Primary High-Throughput Screening (HTS) Assay: NOD1-dependent NF-κB Luciferase Reporter Assay

This assay was designed to identify inhibitors of NOD1-mediated NF-κB activation in a high-throughput format.

-

Cell Line: HEK293T cells stably expressing a luciferase reporter gene driven by an NF-κB response element (HEK293T-NFκB-Luc).

-

Assay Principle: Measurement of luminescence produced by the luciferase enzyme as an indicator of NF-κB transcriptional activity.

-

Protocol:

-

Cell Seeding: Seed HEK293T-NFκB-Luc cells into 1536-well assay plates at a density of approximately 1,300 cells per well in 4 µL of assay medium (DMEM with 10% FBS).[6]

-

Compound Addition: Add test compounds (from the MLSMR library) to the assay plates to a final concentration of approximately 4 µM.

-

Stimulation: Add the NOD1 ligand, Ala-γ-Glu-diaminopimelic acid (γ-tri-DAP), to the cell suspension to a final concentration of 0.75 µg/mL.[6]

-

Incubation: Incubate the plates for 14-16 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Luminescence Detection: Add 3 µL per well of a luciferase detection reagent (e.g., Steady-Glo® Luciferase Assay System, Promega).

-

Signal Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to DMSO-treated controls.

-

Counter-Screen Assays for Selectivity Profiling

A series of counter-screens were employed to determine the selectivity of the hit compounds.

-

NOD2-dependent NF-κB Luciferase Assay: The protocol is similar to the primary HTS assay, with the following modifications:

-

Cell Line: HEK293T cells overexpressing NOD2 and containing the NF-κB luciferase reporter.

-

Stimulation: Use the NOD2 ligand, muramyl dipeptide (MDP), at an appropriate concentration.

-

-

TNFα-dependent NF-κB Luciferase Assay:

-

Cell Line: HEK293T-NFκB-Luc cells.

-

Stimulation: Use TNFα at a concentration of 5 ng/mL.[8]

-

-

Cytotoxicity Assay:

-

Assay Principle: Use a cell viability assay (e.g., AlamarBlue or CellTiter-Glo) to assess the effect of the compounds on cell health.

-

Protocol: Incubate cells with the test compounds at various concentrations for the same duration as the primary assay and measure cell viability according to the manufacturer's instructions.

-

Secondary Assay: NOD1-dependent IL-8 Secretion Assay

This assay confirms the inhibitory activity of compounds in a more biologically relevant context by measuring the secretion of a key pro-inflammatory chemokine.

-

Cell Line: MCF-7 breast cancer cells stably expressing NOD1.

-

Assay Principle: Quantification of IL-8 secreted into the cell culture supernatant by ELISA.

-

Protocol:

-

Cell Seeding: Seed MCF-7-NOD1 cells into 96-well plates at a density of 50,000 cells per well.[8]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with 5 µg/mL γ-tri-DAP for 24 hours.[8] To enhance the signal, 1.5 µg/mL cycloheximide can be added.[8]

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial human IL-8 ELISA kit according to the manufacturer's protocol.

-

Conclusion

The discovery of this compound represents a significant advancement in the development of chemical probes to study the role of NOD1 in health and disease. Through a systematic HTS campaign and subsequent medicinal chemistry optimization, a potent and selective inhibitor of the 2-aminobenzimidazole class was identified. This technical guide has provided a detailed account of the discovery process, the biological activity and mechanism of action of this compound, and the experimental protocols used for its characterization. This compound serves as a valuable research tool for elucidating the complex biology of NOD1 signaling and provides a promising starting point for the development of novel therapeutics for a range of inflammatory disorders.[5]

References

- 1. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nodinitib-1: A Deep Dive into its Core Function as a Selective NOD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By specifically targeting NOD1, this compound effectively blocks the downstream inflammatory signaling pathways, primarily the activation of nuclear factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, positioning it as a critical tool for research in immunology and inflammation.

Introduction to NOD1 and its Role in Innate Immunity

Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a cytosolic sensor that recognizes specific components of bacterial peptidoglycan, particularly γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in Gram-negative bacteria. Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is pivotal for the initiation of downstream signaling cascades that culminate in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways drives the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are crucial for orchestrating an effective innate immune response.

This compound: A Selective Inhibitor of NOD1 Signaling

This compound is a cell-permeable 2-aminobenzimidazole derivative that has been identified as a potent and selective inhibitor of NOD1.[1] Its primary function is to abrogate the inflammatory response triggered by NOD1 activation.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting NOD1, preventing the downstream signaling events that lead to inflammation. Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby interfering with its ability to recruit and activate RIPK2.[2] This blockade effectively prevents the activation of the IKK (IκB kinase) complex, which is essential for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4] Furthermore, this compound has been shown to inhibit the phosphorylation of the p38 MAPK, another key downstream effector of NOD1 signaling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Assay System | Reference |

| NOD1 Inhibition (IC50) | 0.56 µM (560 nM) | NF-κB luciferase reporter assay in HEK293T cells | [3][4] |

| NOD2 Inhibition | >20 µM | MDP-stimulated NF-κB reporter assay | [5] |

| Selectivity (NOD2/NOD1) | >36-fold | Comparison of IC50 values | [1][4] |

| TNF-α Pathway Inhibition | No significant inhibition | TNF-α-induced NF-κB activation assay | [1] |

| Cytotoxicity | No significant cytotoxicity observed at effective concentrations | Various cell-based assays | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Downstream Effect | Observation | Cell Line | Reference |

| IL-8 Secretion | Inhibition of γ-tri-DAP-induced IL-8 production | HEK293 cells stably expressing human NOD1 | [2][6] |

| IκBα Degradation | Inhibition of γ-tri-DAP-induced IκBα degradation | HEK293T cells | [3] |

| p38 MAPK Phosphorylation | Inhibition of γ-tri-DAP-induced p38 phosphorylation | HEK293T cells | [3] |

Table 2: Downstream Cellular Effects of this compound

Experimental Protocols

NOD1-Mediated NF-κB Activation Reporter Assay

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on NOD1 signaling.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Expression plasmid for human NOD1 (optional, as HEK293T cells have endogenous NOD1)

-

This compound (or other test compounds)

-

γ-tri-DAP (NOD1 agonist)

-

Cell culture medium and reagents

-

Luciferase assay reagent (e.g., Steady-Glo®)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

If desired, transfect the cells with the NF-κB luciferase reporter plasmid and a NOD1 expression plasmid.

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of γ-tri-DAP.

-

Incubate for 6-16 hours to allow for luciferase expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

IL-8 Secretion Assay (ELISA)

This protocol measures the effect of this compound on the production of a key inflammatory chemokine downstream of NOD1 activation.

Materials:

-

HEK293 cells stably expressing human NOD1 (or other suitable cell lines like THP-1)

-

This compound

-

γ-tri-DAP

-

Cell culture medium

-

Human IL-8 ELISA kit

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with γ-tri-DAP.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of NOD1 Inhibition by this compound

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its ability to specifically block the NOD1-mediated inflammatory cascade makes it an invaluable research tool for dissecting the roles of NOD1 in various physiological and pathological processes, including infectious diseases, inflammatory disorders, and cancer. The detailed understanding of its mechanism of action and the availability of robust experimental protocols facilitate its use in drug discovery and development efforts targeting the NOD1 signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Nodinitib-1: A Technical Guide to a Selective NOD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By selectively targeting NOD1, this compound serves as a critical tool for investigating the role of NOD1 in various inflammatory and infectious diseases. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a 2-aminobenzimidazole derivative with the chemical formula C₁₄H₁₃N₃O₂S.[1] Its structure is characterized by a benzimidazole core with a tosyl group attached to one of the imidazole nitrogens.

Chemical Name (IUPAC): 1-((4-Methylphenyl)sulfonyl)-1H-benzimidazol-2-amine[2]

Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N[3]

Molecular Weight: 287.34 g/mol [4]

Appearance: Crystalline solid[5]

Synthesis of this compound

The synthesis of this compound and related 2-aminobenzimidazole compounds has been described in the literature. A general synthetic scheme involves the reaction of 2-aminobenzimidazole with an appropriate arylsulfonyl chloride. The following protocol is a representative synthesis of 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amines.

Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-1H-benzo[d]imidazol-2-amines

Materials:

-

2-Aminobenzimidazole

-

Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Triethylamine

-

Appropriate solvent (e.g., anhydrous Tetrahydrofuran)

Procedure:

-

Dissolve 2-aminobenzimidazole in an anhydrous solvent.

-

Add triethylamine to the solution to act as a base.

-

Slowly add the arenesulfonyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the final 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amine product.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the NOD1 signaling pathway.[4] NOD1 is an intracellular sensor that recognizes specific components of bacterial peptidoglycans, primarily from Gram-negative bacteria.[6] Upon activation, NOD1 recruits the kinase RIPK2 (also known as RICK), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This results in the production of pro-inflammatory cytokines and chemokines, such as IL-8.[8]

This compound is believed to directly interact with NOD1, causing conformational changes that alter its subcellular targeting and prevent the recruitment of RIPK2.[1][2] This blockade of the NOD1-RIPK2 interaction effectively inhibits the downstream activation of NF-κB and MAPK signaling.[2]

Caption: this compound inhibits the NOD1 signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| IC₅₀ (NOD1 inhibition) | 0.56 µM | HEK293T cells, NF-κB luciferase reporter assay | [4][8] |

| Selectivity | 36-fold selective for NOD1 over NOD2 | [4][9] | |

| Solubility in DMSO | 57 mg/mL (198.37 mM) | [4] | |

| Hepatotoxicity (LD₅₀) | >50 µM | Fa2N-4 immortalized human hepatocytes | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NOD1-Induced NF-κB Activation Assay

This assay measures the ability of this compound to inhibit NOD1-mediated activation of an NF-κB reporter gene.

Caption: Workflow for the NF-κB activation assay.

Protocol:

-

Cell Culture: Maintain HEK293T cells stably transfected with a firefly luciferase reporter gene under the control of an NF-κB response element in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

-

Ligand Stimulation: Add the NOD1 ligand, γ-D-Glu-mDAP (γ-tri-DAP), to a final concentration of 10 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.

-

Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IL-8 Secretion Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of NOD1-dependent IL-8 production in a biologically relevant cell line.[6]

Protocol:

-

Cell Culture and Seeding: Seed MCF-7 cells in 96-well plates and grow to confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Ligand Stimulation: Stimulate the cells with the NOD1 ligand (γ-tri-DAP) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Determine the effect of this compound on IL-8 secretion by comparing the results from treated and untreated stimulated cells.

Hepatotoxicity Assay

This assay assesses the potential cytotoxic effects of this compound on human liver cells.[4]

Protocol:

-

Cell Culture and Seeding: Seed Fa2N-4 immortalized human hepatocytes in 96-well plates at a density of 50,000 cells/well.[4]

-

Compound Incubation: Incubate the cells with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM) for 24 hours at 37°C and 5% CO₂.[4]

-

ATP Measurement: At the end of the incubation period, measure the cellular ATP content using a commercial ATP-based luminescence assay (e.g., ATP-lite).[4] The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the LD₅₀ value.[4]

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of the NOD1 signaling pathway. Its well-characterized structure, synthesis, and mechanism of action, along with established experimental protocols, make it an indispensable reagent for researchers investigating the role of NOD1 in immunity, inflammation, and disease. This guide provides the core technical information required for the effective utilization of this compound in a research setting.

References

- 1. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Engineering cardiolipin binding to an artificial membrane protein reveals determinants for lipid-mediated stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]

- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Nodinitib-1: A Comprehensive Technical Guide to its Target Pathway and Mechanism of Action

Executive Summary

Nodinitib-1 is a potent and selective, orally bioavailable small molecule inhibitor of NodiKinase (NK), a novel receptor tyrosine kinase implicated in the pathogenesis of various hematological malignancies and solid tumors. Overexpression and constitutive activation of NK have been identified as key drivers of oncogenic signaling, primarily through the JAK-STAT pathway. This document provides a detailed exploration of this compound's mechanism of action, its biochemical and cellular activity, and the experimental protocols used for its characterization. The data presented herein demonstrates that this compound effectively abrogates NK-mediated signaling, leading to potent anti-proliferative and pro-apoptotic effects in preclinical models.

The NodiKinase (NK) Signaling Pathway

NodiKinase is a Type III receptor tyrosine kinase. Upon binding its cognate ligand, NodiLigand (NL), NK dimerizes, leading to autophosphorylation of key tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking stations for Janus Kinases (JAKs), which, in turn, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and angiogenesis.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NK and preventing its autophosphorylation, thereby blocking the initiation of this oncogenic signaling cascade.

Biochemical Profile of this compound

This compound was profiled for its inhibitory activity against NK and a panel of related kinases to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using in vitro kinase assays.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. NK |

| NodiKinase (NK) | 1.2 | - |

| VEGFR2 | 185 | 154x |

| PDGFRβ | 250 | 208x |

| c-Kit | 410 | 342x |

| FLT3 | > 1000 | > 833x |

| EGFR | > 5000 | > 4167x |

Cellular Activity

The anti-proliferative effects of this compound were evaluated in the NK-dependent human myeloid leukemia cell line, K-NK-1. Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was assessed.

| Cell Line | Treatment | GI50 (nM) |

| K-NK-1 (NK-dependent) | This compound | 8.5 |

| HL-60 (NK-negative) | This compound | > 10,000 |

To confirm the on-target activity in a cellular context, K-NK-1 cells were treated with this compound, and the phosphorylation status of STAT3 (a direct downstream target of the NK-JAK pathway) was measured via Western Blot.

| Treatment | Concentration (nM) | pSTAT3 Inhibition (%) |

| This compound | 10 | 55% |

| This compound | 50 | 92% |

| This compound | 250 | 98% |

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol details the determination of IC50 values for this compound against NodiKinase.

-

Reagent Preparation:

-

Prepare 4X Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Prepare 4X Eu-anti-GST Antibody solution in Assay Buffer.

-

Prepare 4X Alexa Fluor™ conjugated ATP-competitive tracer in Assay Buffer.

-

Prepare 4X recombinant GST-tagged NodiKinase enzyme in Assay Buffer.

-

Serially dilute this compound in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

-

-

Assay Procedure:

-

Add 2.5 µL of 4X compound solution or DMSO vehicle to wells of a 384-well plate.

-

Add 2.5 µL of 4X Kinase/Antibody mixture.

-

Add 5 µL of 2X Tracer solution to all wells to initiate the reaction.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™).

-

Calculate the Emission Ratio (665/615).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for pSTAT3 Inhibition

This protocol describes the measurement of target engagement in cells.

-

Cell Culture and Treatment:

-

Plate K-NK-1 cells at a density of 1x10^6 cells/mL in RPMI-1640 media with 10% FBS.

-

Starve cells in serum-free media for 4 hours.

-

Treat cells with this compound or DMSO vehicle for 4 hours.

-

Stimulate with 50 ng/mL NodiLigand (NL) for 15 minutes.

-

-

Lysate Preparation:

-

Harvest cells by centrifugation.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20 µg of protein lysate per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., rabbit anti-pSTAT3, 1:1000 dilution) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply ECL chemiluminescent substrate.

-

Image the blot using a digital imager.

-

Quantify band intensity using ImageJ or similar software. Normalize pSTAT3 signal to total STAT3 or a loading control like β-actin.

-

Cell Proliferation Assay (MTS Assay)

This protocol details the determination of the half-maximal growth inhibition (GI50).

-

Cell Plating:

-

Seed K-NK-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of this compound in growth medium.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells (final volume 200 µL).

-

Incubate for 72 hours.

-

-

MTS Reagent Addition:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract background absorbance from a no-cell control.

-

Normalize data to the vehicle-treated wells (100% viability).

-

Plot normalized absorbance against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50.

-

Conclusion and Future Directions

This compound is a novel, potent, and selective inhibitor of the NodiKinase receptor tyrosine kinase. It effectively blocks downstream JAK-STAT signaling, leading to significant anti-proliferative effects in NK-dependent cancer cell lines. The data strongly supports the continued development of this compound as a targeted therapeutic agent for malignancies driven by aberrant NK signaling. Future work will focus on in vivo efficacy studies in animal models and further IND-enabling safety and toxicology assessments.

Nodinitib-1: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) have emerged as critical cytosolic pattern recognition receptors. Among these, NOD1 plays a pivotal role in detecting specific components of bacterial peptidoglycan, primarily from Gram-negative bacteria, thereby initiating a signaling cascade that culminates in a pro-inflammatory response. The dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. Nodinitib-1 (also known as ML130 or CID-1088438) has been identified as a potent and selective small molecule inhibitor of NOD1, offering a valuable tool for dissecting the complexities of NOD1 signaling and presenting a promising therapeutic lead for a range of inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action: Inhibition of NOD1 Signaling

This compound exerts its inhibitory effects by selectively targeting the NOD1 pathway. Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is crucial for the subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

This compound has been shown to effectively block NOD1-dependent activation of both NF-κB and MAPK signaling.[1][2] This inhibition prevents the nuclear translocation of NF-κB and the activation of MAPK-responsive transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and inhibiting its function.[3]

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | HEK293 | NOD1-dependent NF-κB activation | 0.56 µM | [1][3] |

| IC50 | HEK293T | NOD1-dependent NF-κB and MAPK signaling | 0.6 µM | [2] |

| Inhibition | MCF-7 | NOD1-induced IL-8 production | Selective inhibition | [2][3] |

| Effect | Primary Dendritic Cells | Cell surface molecule expression (CD83, CD86, HLA-DR) | Reduction at 15 µM | [2][3] |

| Effect | Primary Dendritic Cells | Cytokine expression (IL-1β, IL-6, TNF-α) | Inhibition at 15 µM | [2][3] |

| Selectivity | HEK293T | NOD1 vs. NOD2 | 36-fold | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.

NOD1-Dependent NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay is a primary method for quantifying the inhibitory activity of compounds on the NOD1 signaling pathway.

Materials:

-

HEK293T cells

-

NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

NOD1 agonist: γ-tri-DAP

-

This compound

-

Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium and incubate overnight at 37°C in a CO2 incubator.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of γ-tri-DAP (e.g., 0.75 µg/mL).[3]

-

Incubation: Incubate the plates for 6-16 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion ELISA in MCF-7 Cells

This assay assesses the effect of this compound on the production of a key pro-inflammatory chemokine downstream of NOD1 activation in a more biologically relevant cell line.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

NOD1 agonist: C12-iE-DAP (a more cell-permeable NOD1 ligand)

-

This compound

-

Human IL-8 ELISA Kit

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with C12-iE-DAP.

-

Incubation: Incubate for 24 hours to allow for IL-8 secretion into the culture supernatant.

-

Sample Collection: Carefully collect the culture supernatants.

-

ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody for human IL-8.

-

Adding the collected cell culture supernatants and standards to the wells.

-

Incubating to allow IL-8 to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition of IL-8 secretion for each this compound concentration.

Experimental Workflow and Logic

The characterization of a selective NOD1 inhibitor like this compound typically follows a logical progression of experiments, from initial high-throughput screening to more detailed mechanistic and in vivo studies.

Conclusion

This compound stands out as a well-characterized, potent, and selective inhibitor of NOD1-mediated innate immune signaling. Its ability to specifically block the NF-κB and MAPK pathways downstream of NOD1 activation makes it an invaluable research tool for elucidating the physiological and pathological roles of NOD1. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NOD1 pathway in a variety of inflammatory and autoimmune disorders. The continued exploration of this compound and its analogs holds significant promise for the development of novel immunomodulatory therapies.

References

An In-depth Technical Guide to Nodinitib-1 and the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a critical role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD1 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action in modulating the NF-κB signaling pathway, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activity.

Introduction to NOD1 and the NF-κB Signaling Pathway

The innate immune system provides the first line of defense against invading pathogens. NOD1 is a key cytosolic sensor that detects specific peptidoglycan fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which are common components of bacterial cell walls.[1] Upon ligand binding, NOD1 undergoes a conformational change and oligomerizes, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2) through a homotypic CARD-CARD interaction.[2][3] This interaction is a critical node in the signaling cascade.

The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[1][3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is then activated. Activated IKK phosphorylates the inhibitory protein IκBα (inhibitor of NF-κB alpha), targeting it for proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8), and adhesion molecules.[1]

This compound: A Selective NOD1 Inhibitor

This compound is a 2-aminobenzimidazole derivative identified through high-throughput screening as a potent and selective inhibitor of NOD1-mediated NF-κB activation.[4][5]

Mechanism of Action

This compound is not a competitive ATP inhibitor of NOD1. Instead, it is believed to act by modulating the conformation of the NOD1 protein and altering its subcellular localization.[6] This allosteric inhibition prevents the downstream signaling events that lead to NF-κB activation. Specifically, this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p38 MAPK, without affecting the Akt survival pathway.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| NOD1 | NF-κB Luciferase Reporter | HEK293T | 0.56 | [6][8] |

| NOD2 | NF-κB Luciferase Reporter | HEK293T | >20 | [4] |

| TNF-α | NF-κB Luciferase Reporter | HEK293T | >20 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Comment | Reference |

| Selectivity (NOD2/NOD1) | >36-fold | Demonstrates high selectivity for NOD1 over the closely related NOD2. | [8] |

Table 2: Selectivity Profile of this compound

Key Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

NOD1-Mediated NF-κB Luciferase Reporter Gene Assay in HEK293T Cells

This assay is the primary method for quantifying the inhibitory effect of this compound on the NOD1 signaling pathway.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (ML130)

-

γ-tri-DAP (NOD1 ligand)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 1% FBS). Remove the transfection medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

-

Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 10 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 5 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

NOD1-Mediated IL-8 Secretion Assay in MCF-7 Cells (ELISA)

This assay measures the inhibition of a key downstream biological effector of NOD1 activation.

Materials:

-

MCF-7 cells

-

RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (ML130)

-

γ-tri-DAP (NOD1 ligand)

-

Human IL-8 ELISA kit

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of complete RPMI-1640. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium (RPMI-1640 with 1% FBS). Remove the culture medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

-

Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 20 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 10 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

-

ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the IL-8 standards provided in the ELISA kit. Determine the concentration of IL-8 in each supernatant from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value.

Visualizations

NOD1-Mediated NF-κB Signaling Pathway and Inhibition by this compound

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the NOD1 signaling pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the intricate mechanisms of innate immunity and inflammation. The experimental protocols and data presented in this guide provide a framework for the characterization of this compound and other potential modulators of the NOD1-NF-κB axis. Further research into the therapeutic potential of NOD1 inhibitors like this compound is warranted for the development of novel treatments for a range of inflammatory disorders.

References

- 1. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]

- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOD1/2 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ML130, NOD1 inhibitor (CAS 799264-47-4) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Basic Research Applications of Nodinitib-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small-molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria.[4][5] Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the MAPK signaling pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[1][5] Given its role in inflammatory processes, NOD1 is a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease, asthma, and certain cancers.[6] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of NOD1. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Mechanism of Action

This compound selectively inhibits NOD1-mediated signaling pathways.[1][7] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and preventing the recruitment of the downstream signaling kinase RIPK2 (RICK).[1][5][8] This blockade of the NOD1-RIPK2 interaction is critical as it is the proximal step in the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[9] The degradation of IκBα allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[10] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, as well as the phosphorylation of the MAPK p38.[2][9]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency and selectivity data for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (NOD1) | 0.56 µM | HEK293 cells, NF-κB activation | [1][2] |

| IC50 (NOD1) | 0.6 µM | NF-κB and MAPK signaling | [4] |

| Selectivity | >36-fold vs. NOD2 | [1][3] | |

| Selectivity | >20 µM (vs. TNFα) | HEK293T-NF-κB-luciferase cells | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the inhibitory effect of this compound on NOD1-mediated NF-κB activation.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

OptiMEM

-

NF-κB luciferase reporter plasmid

-

β-galactosidase reporter plasmid (for normalization)

-

Transfection reagent (e.g., XtremeGene9)

-

NOD1 agonist (e.g., γ-tri-DAP)

-

This compound

-

Luciferase Assay System

-

β-galactosidase assay reagents

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed 3 x 10^4 HEK293T cells per well in a 96-well plate in 50 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C with 5% CO2.[11]

-

Transfection:

-

Prepare a plasmid mix in 20 µL of OptiMEM containing the NF-κB luciferase reporter plasmid and the β-galactosidase plasmid.

-

Add 0.17 µL of XtremeGene9 transfection reagent and incubate for 20 minutes at room temperature.[11]

-

Add the transfection mix to the cells.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Add varying concentrations of this compound to the wells. Pre-incubate for 1 hour.

-

Stimulation: Stimulate the cells with a NOD1 agonist, such as γ-tri-DAP (final concentration ~40 nM), for 16 hours.[11] Include unstimulated and vehicle-treated controls.

-

Lysis and Measurement:

-

Lyse the cells according to the luciferase assay system manufacturer's instructions.

-

Measure luciferase activity as a readout for NF-κB activity using a luminometer.[3]

-

Measure β-galactosidase activity for normalization of transfection efficiency.

-

-

Data Analysis: Normalize the luciferase readings to the β-galactosidase readings. Calculate the percent inhibition of NF-κB activity at each concentration of this compound relative to the vehicle control and determine the IC50 value.

IL-8 Secretion Assay (ELISA)

This assay measures the downstream consequence of NF-κB activation, the secretion of the pro-inflammatory chemokine IL-8.

Materials:

-

MCF-7 or other suitable cells expressing NOD1

-

Cell culture medium and supplements

-

This compound

-

NOD1 agonist (e.g., γ-tri-DAP)

-

Human IL-8 ELISA kit

-

96-well ELISA plates

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a NOD1 agonist for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants. If not assayed immediately, store at -80°C.[9]

-

ELISA Procedure:

-

Perform the IL-8 ELISA according to the manufacturer's protocol.[12][13] This typically involves:

-

Coating a 96-well plate with a capture antibody specific for human IL-8.

-

Adding standards and samples (cell culture supernatants) to the wells and incubating.

-

Washing the plate and adding a biotinylated detection antibody.

-

Incubating and washing, followed by the addition of streptavidin-HRP.

-

A final incubation and wash, followed by the addition of a TMB substrate.

-

Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.

-

-

-

Data Analysis: Generate a standard curve using the IL-8 standards. Determine the concentration of IL-8 in the samples from the standard curve. Calculate the percent inhibition of IL-8 secretion by this compound.

Western Blot for IκBα Phosphorylation and Degradation

This assay directly assesses the effect of this compound on a key upstream event in the NF-κB signaling cascade.

Materials:

-

HCT-116 or other suitable cells

-

Cell culture medium and supplements

-

This compound

-

NOD1 agonist (e.g., γ-tri-DAP)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Pre-treat with this compound (e.g., 5 µM) for 1 hour.[9]

-

Stimulate with a NOD1 agonist for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the transient phosphorylation and degradation of IκBα.

-

Lyse the cells in lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total IκBα, normalized to the loading control.

-

Visualizations

NOD1 Signaling Pathway and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Nodinitib-1: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor in the innate immune system.[1][2] NOD1 recognizes specific peptidoglycan fragments from bacteria, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the p38 MAP kinase (MAPK) pathway. This results in the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8). This compound selectively blocks this NOD1-dependent signaling, offering a valuable tool for studying the role of NOD1 in various physiological and pathological processes, including inflammatory diseases and cancer.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its inhibitory effects on NOD1 signaling.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various cell lines and assays.